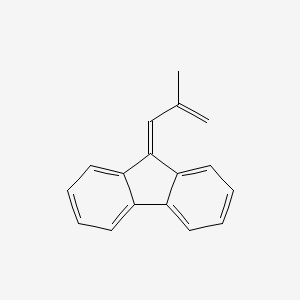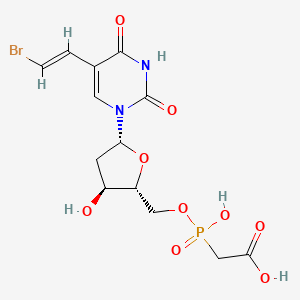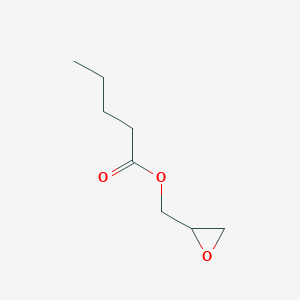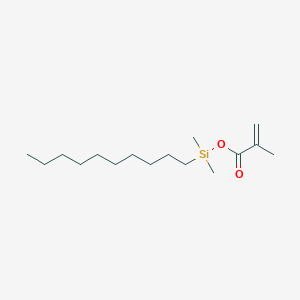![molecular formula C12H18INO4 B14309890 2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide CAS No. 114622-89-8](/img/structure/B14309890.png)
2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzoyloxy group attached to a dihydroxybenzene ring, along with a trimethylethan-1-aminium iodide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide typically involves the esterification of 3,5-dihydroxybenzoic acid with N,N,N-trimethylethan-1-aminium iodide. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated purification systems further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The dihydroxybenzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The benzoyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Quinones are formed as major products.
Reduction: Hydroquinones are the primary products.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ester bonds.
Biology: The compound is studied for its potential antioxidant properties due to the presence of dihydroxybenzene.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of oxidative stress-related conditions.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide involves its interaction with molecular targets through its functional groups. The dihydroxybenzene moiety can participate in redox reactions, acting as an electron donor or acceptor. This property is crucial in its antioxidant activity, where it neutralizes free radicals and prevents oxidative damage. The trimethylethan-1-aminium iodide group enhances the compound’s solubility and stability, facilitating its interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3,4-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide
- 2-[(3,5-Dihydroxybenzoyl)oxy]-N,N-dimethylethan-1-aminium iodide
- 2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium iodide
Uniqueness
2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide stands out due to its specific combination of functional groups, which confer unique reactivity and stability. The presence of both dihydroxybenzene and trimethylethan-1-aminium iodide groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
114622-89-8 |
|---|---|
Fórmula molecular |
C12H18INO4 |
Peso molecular |
367.18 g/mol |
Nombre IUPAC |
2-(3,5-dihydroxybenzoyl)oxyethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C12H17NO4.HI/c1-13(2,3)4-5-17-12(16)9-6-10(14)8-11(15)7-9;/h6-8H,4-5H2,1-3H3,(H-,14,15);1H |
Clave InChI |
FSCURWCFEAAVDP-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCOC(=O)C1=CC(=CC(=C1)O)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14309824.png)
![N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline](/img/structure/B14309836.png)


![4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol](/img/structure/B14309849.png)



![O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate](/img/structure/B14309860.png)




